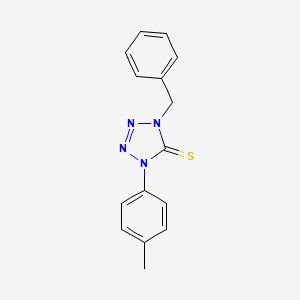
1-Benzyl-4-(4-methylphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(4-methylphenyl)-1,4-dihydro-5H-tetrazole-5-thione is a heterocyclic compound that belongs to the tetrazole family This compound is characterized by its unique structure, which includes a tetrazole ring substituted with benzyl and methylphenyl groups
Preparation Methods
The synthesis of 1-Benzyl-4-(4-methylphenyl)-1,4-dihydro-5H-tetrazole-5-thione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzylamine with 4-methylbenzyl isothiocyanate in the presence of a base can lead to the formation of the desired tetrazole compound. Industrial production methods often employ optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-Benzyl-4-(4-methylphenyl)-1,4-dihydro-5H-tetrazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
1-Benzyl-4-(4-methylphenyl)-1,4-dihydro-5H-tetrazole-5-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-methylphenyl)-1,4-dihydro-5H-tetrazole-5-thione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes or receptors, leading to its observed antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1-Benzyl-4-(4-methylphenyl)-1,4-dihydro-5H-tetrazole-5-thione can be compared with other similar compounds, such as:
1-Benzyl-4-(4-methylphenyl)piperazine: This compound is a stimulant drug with similar structural features but different pharmacological properties.
1-Benzyl-4-(4-methylphenyl)tetrahydropyridine: Another structurally related compound with distinct chemical and biological activities.
1-Benzyl-4-(4-methylphenyl)-1,2,3-triazole:
The uniqueness of this compound lies in its specific substitution pattern on the tetrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
61249-33-0 |
|---|---|
Molecular Formula |
C15H14N4S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-benzyl-4-(4-methylphenyl)tetrazole-5-thione |
InChI |
InChI=1S/C15H14N4S/c1-12-7-9-14(10-8-12)19-15(20)18(16-17-19)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
BRAXQTLZFSTGSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=S)N(N=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


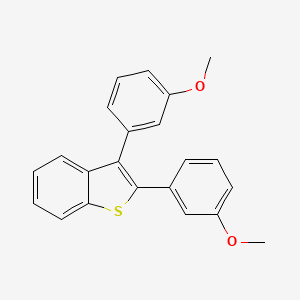
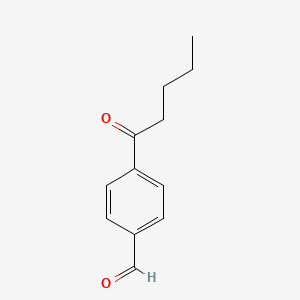
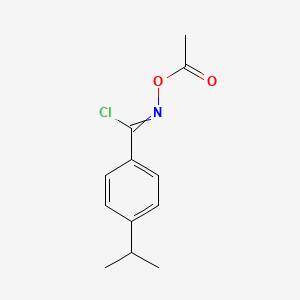
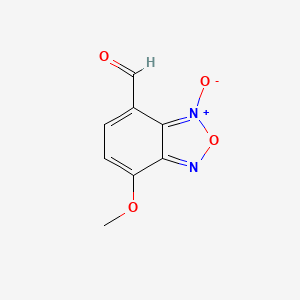


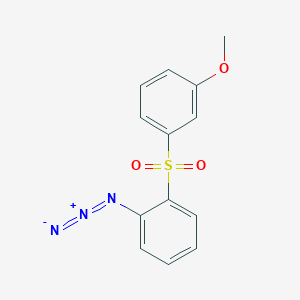
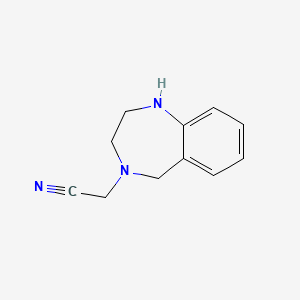
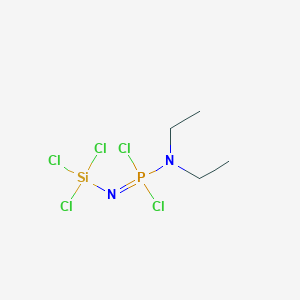
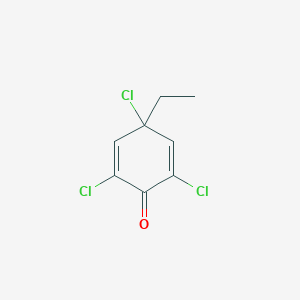

![N-[4-(Dimethylamino)butyl]prop-2-enamide](/img/structure/B14588508.png)
![1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene](/img/structure/B14588511.png)
![Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]-](/img/structure/B14588517.png)
